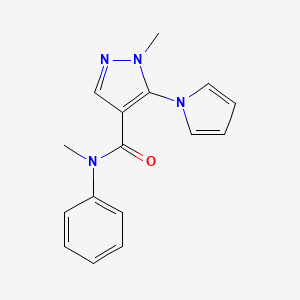
N,1-dimethyl-N-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,1-dimethyl-N-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide, also known as DPP-4 inhibitor, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound has been studied extensively for its ability to regulate blood glucose levels, making it a promising candidate for the treatment of type 2 diabetes.
Mecanismo De Acción
The mechanism of action of N,1-dimethyl-N-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide involves the inhibition of N,1-dimethyl-N-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide, which leads to an increase in incretin hormone levels. This, in turn, stimulates insulin secretion and suppresses glucagon secretion, resulting in a decrease in blood glucose levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N,1-dimethyl-N-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide are primarily related to its ability to regulate blood glucose levels. By inhibiting N,1-dimethyl-N-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide and increasing incretin hormone levels, this compound can improve insulin secretion and reduce glucagon secretion, resulting in improved glycemic control.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N,1-dimethyl-N-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide in lab experiments include its well-established mechanism of action and its potential therapeutic properties in the treatment of type 2 diabetes. However, limitations include the need for further research to fully understand its safety and efficacy, as well as the potential for off-target effects.
Direcciones Futuras
There are several future directions for the research and development of N,1-dimethyl-N-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide. These include:
1. Further studies to investigate its safety and efficacy in the treatment of type 2 diabetes.
2. Exploration of its potential therapeutic properties in other diseases and conditions.
3. Development of more potent and selective N,1-dimethyl-N-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide inhibitors.
4. Investigation of the potential for combination therapy with other antidiabetic agents.
5. Studies to understand the long-term effects of N,1-dimethyl-N-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide on glucose metabolism and other physiological processes.
In conclusion, N,1-dimethyl-N-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide is a promising compound with potential therapeutic properties in the treatment of type 2 diabetes. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand its safety and efficacy and to explore its potential therapeutic properties in other diseases and conditions.
Métodos De Síntesis
The synthesis of N,1-dimethyl-N-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide involves several steps. The first step involves the reaction of 1,3-dimethyl-5-aminopyrazole with ethyl formate to form 1-ethyl-3-methyl-5-aminopyrazole. This intermediate compound is then reacted with phenyl isocyanate to form N-phenyl-1-ethyl-3-methyl-5-pyrrolylcarboxamide. Finally, this compound is reacted with dimethyl sulfate to yield the final product, N,1-dimethyl-N-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide.
Aplicaciones Científicas De Investigación
N,1-dimethyl-N-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide has been extensively studied for its potential therapeutic properties in the treatment of type 2 diabetes. This compound works by inhibiting the enzyme dipeptidyl peptidase-4 (N,1-dimethyl-N-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide), which is responsible for breaking down incretin hormones. Incretin hormones play a crucial role in regulating blood glucose levels by stimulating insulin secretion and suppressing glucagon secretion.
Propiedades
IUPAC Name |
N,1-dimethyl-N-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-18(13-8-4-3-5-9-13)16(21)14-12-17-19(2)15(14)20-10-6-7-11-20/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFIBQNROCUTDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)N(C)C2=CC=CC=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7497724.png)
![cyclopropyl(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone](/img/structure/B7497727.png)
![4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile](/img/structure/B7497743.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-4-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]benzamide](/img/structure/B7497757.png)

![N-benzyl-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7497780.png)


![N-[2-(azepan-1-yl)-2-oxoethyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B7497805.png)
![Methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate](/img/structure/B7497812.png)

![N-[(3-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7497828.png)
![N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7497840.png)
